molecular formula C9H5Cl2NO4 B14484123 2,6-Dichloro-4-nitrophenyl prop-2-enoate CAS No. 64205-21-6

2,6-Dichloro-4-nitrophenyl prop-2-enoate

Cat. No.: B14484123
CAS No.: 64205-21-6
M. Wt: 262.04 g/mol
InChI Key: AGLSMBFELOBBMD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrophenyl prop-2-enoate is an aromatic ester characterized by a prop-2-enoate (acrylate) group attached to a 2,6-dichloro-4-nitrophenyl moiety. This compound combines reactive functional groups—chloro and nitro substituents on the benzene ring—with an ester linkage, making it a versatile intermediate in synthetic organic chemistry. Its structure suggests applications in pharmaceuticals, agrochemicals, or specialty materials due to the electron-withdrawing effects of the substituents, which enhance electrophilic reactivity and influence hydrogen-bonding interactions .

Properties

CAS No.

64205-21-6

Molecular Formula

C9H5Cl2NO4

Molecular Weight

262.04 g/mol

IUPAC Name

(2,6-dichloro-4-nitrophenyl) prop-2-enoate

InChI

InChI=1S/C9H5Cl2NO4/c1-2-8(13)16-9-6(10)3-5(12(14)15)4-7(9)11/h2-4H,1H2

InChI Key

AGLSMBFELOBBMD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-nitrophenyl prop-2-enoate typically involves the reaction of 2,6-dichloro-4-nitrophenol with an appropriate esterifying agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the esterification process. Common reagents used in this synthesis include acetic anhydride or propionic anhydride, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dichloro-4-nitrophenyl prop-2-enoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitrophenyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 2,6-dichloro-4-aminophenyl prop-2-enoate.

    Substitution: Formation of substituted phenyl prop-2-enoates with various functional groups.

Scientific Research Applications

2,6-Dichloro-4-nitrophenyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitrophenyl prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Target Compound :
  • Structure: Prop-2-enoate ester linked to 2,6-dichloro-4-nitrophenyl.
  • Key Features: Electron-withdrawing groups (Cl, NO₂) on the aromatic ring. High polarity due to nitro and chloro substituents. Potential for hydrogen bonding via nitro and ester oxygen atoms .
Analog Compounds :

Decyl Prop-2-enoate (CAS 2156-96-9) Structure: Long-chain alkyl (decyl) ester of acrylic acid. Key Features:

  • Hydrophobic due to the aliphatic chain.
  • Lower reactivity compared to aromatic esters.
  • Used in polymer production and coatings .

Methyl Prop-2-enoate (CAS 96-33-3) Structure: Methyl ester of acrylic acid. Key Features:

  • High volatility and simpler hydrolysis profile.
  • Common monomer in acrylic resins and adhesives .

Perfluorinated Prop-2-enoates (e.g., CAS 67906-40-5, 65150-93-8) Structure: Fluorinated alkyl chains attached to acrylate. Key Features:

  • Exceptional chemical/thermal stability from fluorine substituents.
  • Applications in water-repellent coatings and surfactants .

N-(2,6-Dichloro-4-nitrophenyl)-4-methylbenzenesulfonamide (SynHet)

  • Structure : Sulfonamide analog with the same aromatic core.
  • Key Features :
  • Sulfonamide group enhances solubility in polar solvents.
  • Used as a pharmaceutical intermediate .

Physical and Chemical Properties

Property 2,6-Dichloro-4-nitrophenyl Prop-2-enoate Decyl Prop-2-enoate Methyl Prop-2-enoate Perfluorinated Prop-2-enoates N-(2,6-Dichloro-4-nitrophenyl)-sulfonamide
Molecular Weight ~260.5 (estimated) 228.3 86.09 500–800+ ~375.3
Solubility Moderate in polar solvents (e.g., DMSO) Low (hydrophobic) High (volatile) Low (fluorophilic) High in DMF, DMSO
Reactivity Hydrolysis, nucleophilic substitution Polymerization Polymerization Inert Sulfonamide cleavage
Thermal Stability Moderate (decomposes >200°C) High Low (volatile) Very high (>300°C) High (>300°C)

Reactivity and Functional Differences

  • Electrophilic Reactivity :
    • The nitro and chloro groups in the target compound deactivate the aromatic ring toward electrophilic substitution but activate it toward nucleophilic attack (e.g., SNAr reactions). This contrasts with the sulfonamide analog, where the methyl group slightly activates the ring .
  • Hydrolysis :
    • The ester group in the target compound is more susceptible to hydrolysis under basic conditions compared to perfluorinated analogs, which resist degradation .

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